molecular formula C20H38O2S B1593817 2-Mercaptoethyl oleate CAS No. 59118-78-4

2-Mercaptoethyl oleate

Cat. No. B1593817
CAS RN: 59118-78-4
M. Wt: 342.6 g/mol
InChI Key: WEMJWKKJHSZRQT-UHFFFAOYSA-N
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Description

2-Mercaptoethyl oleate is a key compound in the oleochemical industry, known for its versatility and unique properties . It is used in various sectors such as pharmaceuticals, cosmetics, and personal care products . The market for this compound is steadily expanding due to its wide range of applications and the increasing consumer preference for natural and sustainable ingredients .


Chemical Reactions Analysis

2-Mercaptoethanol, a compound related to this compound, is known to react with aldehydes and ketones to give the corresponding oxathiolanes . This makes 2-mercaptoethanol useful as a protecting group .

Scientific Research Applications

Synthesis and Applications in Polymer Chemistry

  • Biobased Polyols Synthesis : The radical addition of 2-mercaptoethanol to oleic acid under UV light creates biobased polyols, used in materials like adhesives, coatings, and elastomers. This synthesis is significant for developing sustainable and environmentally friendly materials (Desroches et al., 2011).

  • Polymer Synthesis and Modification : 2-Mercaptoethyl oleate is involved in the controlled synthesis of polymers with unsaturated fatty acid chains. These polymers are ideal for various post-polymerization modifications, leading to applications in paints, adhesives, and electrical insulators (Maiti et al., 2014).

Application in Material Science

  • Kinetics in Material Processing : Studying the reaction of beta-mercaptoethanol with methyl oleate provides insights into the kinetics of Z/E isomerization, crucial for material processing and production of specific chemical structures (Chatgilialoglu et al., 2005).

  • Enhancing Polymer Properties : The addition of bis(mercaptoethanol oleate) dimethyl tin to PVC significantly improves its thermal stability, showing potential for enhancing the properties of plastic materials (Liu et al., 2012).

Nanotechnology and Nanomaterials

  • Nanoparticle Surface Modification : Mercapto compounds, including this compound, are used for modifying the surface chemistry of nanoparticles like FePt, which is crucial for biological applications of magnetic nanoparticles (Bagaria et al., 2006).

  • Nanoreinforced Polyurethane Synthesis : The thiolene photografting process involving this compound is used to create advanced bionanocomposites, enhancing the mechanical properties and durability of materials like polyurethane (Ramoné et al., 2015).

  • Stabilization in Nanocrystal Synthesis : In the synthesis of iron oxide nanocrystals, oleic acid salts, potentially including this compound derivatives, act as stabilizers, enabling the control of size and shape of nanocrystals. This has implications for their superparamagnetic and magnetization properties (Kovalenko et al., 2007).

Safety and Hazards

2-Mercaptoethanol, a related compound, is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is combustible, fatal in contact with skin, causes skin irritation, may cause an allergic skin reaction, causes serious eye damage, is suspected of damaging fertility, and may cause damage to organs through prolonged or repeated exposure .

Future Directions

The 2-Mercaptoethyl oleate market is expected to witness significant growth in the coming years, presenting lucrative opportunities for industry players . Both types cater to different industries such as metal processing, fiber, and other applications .

properties

IUPAC Name

2-sulfanylethyl (Z)-octadec-9-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H38O2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(21)22-18-19-23/h9-10,23H,2-8,11-19H2,1H3/b10-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEMJWKKJHSZRQT-KTKRTIGZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCCS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OCCS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H38O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4028048
Record name 9-Octadecenoic acid (9Z)-, 2-mercaptoethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4028048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 9-Octadecenoic acid (9Z)-, 2-mercaptoethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS RN

59118-78-4
Record name 2-Mercaptoethyl (9Z)-9-octadecenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59118-78-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mercaptoethyl oleate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059118784
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-Octadecenoic acid (9Z)-, 2-mercaptoethyl ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 9-Octadecenoic acid (9Z)-, 2-mercaptoethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4028048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-mercaptoethyl oleate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.055.990
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Record name MERCAPTOETHYL OLEATE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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